PDE4B1 Inhibitory Potency: WAY127093B vs. Rolipram and ML-030
WAY127093B demonstrates intermediate PDE4B1 inhibitory potency with an IC50 of 31 nM [1], positioning it between the weaker first-generation inhibitor rolipram (IC50 = 901 nM) [2] and more potent tool compounds such as ML-030 (IC50 = 48.2 nM) . This 29-fold greater potency than rolipram against the PDE4B1 subtype translates to enhanced cAMP elevation at equivalent concentrations, while its lower potency relative to clinical-stage PDE4 inhibitors (roflumilast: 0.7 nM) makes it suitable for studies where extreme potency may confound interpretation of off-target effects .
| Evidence Dimension | PDE4B1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Rolipram: IC50 = 901 nM; ML-030: IC50 = 48.2 nM; Roflumilast: IC50 = 0.7 nM |
| Quantified Difference | 29-fold more potent than rolipram; 1.6-fold more potent than ML-030; 44-fold less potent than roflumilast |
| Conditions | Inhibition of human PDE4B1 enzymatic activity in cell-free assay |
Why This Matters
This intermediate potency profile enables dose-response studies where graded PDE4 inhibition can be achieved without the complete target saturation that occurs with sub-nanomolar inhibitors, providing greater experimental flexibility in mechanistic inflammation research.
- [1] TargetMol. Phosphodiesterase 4 product listing. WAY127093B racemate: IC50 for PDE4B1 = 31 nM. View Source
- [2] PMC Table 1. PDE isoform inhibitory activities: rolipram IC50 against PDE4B1 = 901 nM. View Source
